m7GpppUpG

Description

Properties

Molecular Formula |

C30H40N12O26P4 |

|---|---|

Molecular Weight |

1108.6 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |

InChI |

InChI=1S/C30H40N12O26P4/c1-39-8-42(22-14(39)24(50)38-29(32)36-22)26-18(47)16(45)10(64-26)5-61-70(54,55)67-72(58,59)68-71(56,57)62-6-11-20(19(48)27(65-11)40-3-2-12(43)34-30(40)51)66-69(52,53)60-4-9-15(44)17(46)25(63-9)41-7-33-13-21(41)35-28(31)37-23(13)49/h2-3,7-11,15-20,25-27,44-48H,4-6H2,1H3,(H10-,31,32,34,35,36,37,38,43,49,50,51,52,53,54,55,56,57,58,59)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,25-,26-,27-/m1/s1 |

InChI Key |

CGUSAPZCEXDQPE-POYLIAOGSA-N |

Isomeric SMILES |

CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)O)OP(=O)(O)OC[C@@H]6[C@H]([C@H]([C@@H](O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O)O |

Canonical SMILES |

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Trinucleotide Cap Analog m7GpppUpG: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the m7GpppUpG trinucleotide cap analog, a crucial tool for researchers and drug development professionals in the field of mRNA therapeutics and molecular biology. This document details its chemical structure, function in mRNA, and provides a comparative analysis with other cap analogs. Furthermore, it outlines key experimental protocols for its use and analysis.

Introduction to this compound

This compound is a synthetic trinucleotide cap analog used in the in vitro synthesis of messenger RNA (mRNA). It mimics the natural 5' cap structure of eukaryotic mRNA, which is essential for its stability, efficient translation into protein, and protection from exonuclease degradation.[1][2][3] Specifically, this compound is designed to be incorporated at the 5' end of an mRNA transcript during in vitro transcription, yielding RNA with a Cap 0 or Cap 1 structure.[4][5] The presence of a 7-methylguanosine (m7G) linked via a 5'-5' triphosphate bridge to the first nucleotide of the RNA strand is a hallmark of mature eukaryotic mRNAs.

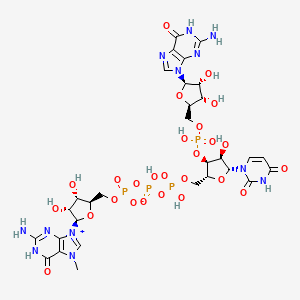

Chemical Structure:

This compound consists of a 7-methylguanosine (m7G) connected by a triphosphate linkage to a uridine (U), which is then followed by a guanosine (G). The full chemical name is 7-methylguanosine(5')triphospho(5')uridine(3'-5')guanosine.

Molecular Formula: C30H40N12O25P3

Molecular Weight: 1108.6 g/mol

The Function of the 5' Cap in mRNA Metabolism

The 5' cap structure, including analogs like this compound, plays a pivotal role in multiple stages of the mRNA lifecycle:

-

Translation Initiation: The m7G cap is recognized by the eukaryotic initiation factor 4E (eIF4E), a key component of the eIF4F complex. This interaction is a critical rate-limiting step in cap-dependent translation initiation, facilitating the recruitment of the ribosomal machinery to the mRNA.

-

mRNA Stability: The cap structure protects the mRNA from degradation by 5' exonucleases, thereby increasing its half-life within the cell.

-

Pre-mRNA Processing: In eukaryotes, the 5' cap is involved in pre-mRNA splicing, polyadenylation, and nuclear export.

-

Immune Evasion: For therapeutic applications, the presence of a cap structure, particularly a Cap 1 structure (with an additional 2'-O-methylation on the first nucleotide), helps the mRNA to be recognized as "self" and avoid triggering an innate immune response.

Comparative Analysis of Cap Analogs

The choice of cap analog for in vitro transcription can significantly impact the translational efficiency and stability of the resulting mRNA. While m7GpppG is a common dinucleotide cap analog, trinucleotide analogs like this compound offer potential advantages. The table below summarizes a qualitative comparison based on available literature. Quantitative data from head-to-head studies are often context-dependent and can vary between experimental systems.

| Cap Analog | Structure | Key Features | Potential Advantages | Potential Disadvantages |

| m7GpppG | Dinucleotide | Standard, widely used cap analog. | Cost-effective, well-established protocols. | Can be incorporated in the reverse orientation, leading to a non-functional cap. Lower translation efficiency compared to some modified analogs. |

| ARCA (Anti-Reverse Cap Analog) | Dinucleotide (modified) | A methyl group at the 3' position of the m7G prevents reverse incorporation. | Ensures correct orientation of the cap. Higher translation efficiency than m7GpppG. | Higher cost than m7GpppG. |

| This compound | Trinucleotide | Provides the first two nucleotides of the transcript. | Can be used to generate Cap 0 or Cap 1 structures. May influence secondary structure at the 5' end. | Potentially higher cost. Performance can be sequence-dependent. |

| CleanCap® Reagent AG | Trinucleotide (modified) | Co-transcriptional capping method that efficiently yields a Cap 1 structure. | High capping efficiency (>95%). Produces a natural Cap 1 structure, reducing immunogenicity. | Proprietary technology, higher cost. |

Experimental Protocols

In Vitro Transcription using this compound

This protocol provides a general guideline for the co-transcriptional capping of mRNA using this compound with T7 RNA Polymerase. Optimal conditions may vary depending on the specific template and desired yield.

Reaction Setup (20 µL reaction):

| Component | Final Concentration | Volume |

| Nuclease-free Water | To 20 µL | |

| 10x Transcription Buffer | 1x | 2 µL |

| 100 mM ATP | 2 mM | 0.4 µL |

| 100 mM CTP | 2 mM | 0.4 µL |

| 100 mM UTP | 1.5 mM | 0.3 µL |

| 100 mM GTP | 0.5 mM | 0.1 µL |

| 40 mM this compound | 4 mM | 2 µL |

| Linearized DNA Template | 50 ng/µL | 1 µg (in appropriate volume) |

| T7 RNA Polymerase | 2 µL |

Procedure:

-

Thaw all components on ice.

-

Assemble the reaction at room temperature in the following order: nuclease-free water, transcription buffer, NTPs, this compound, and DNA template.

-

Mix thoroughly by gentle pipetting.

-

Add the T7 RNA Polymerase to the reaction mixture.

-

Incubate at 37°C for 2 hours.

-

(Optional) Degrade the DNA template by adding DNase I and incubating for 15 minutes at 37°C.

-

Purify the RNA using a suitable method (e.g., lithium chloride precipitation or column-based purification).

Analysis of Capping Efficiency by 2D-TLC

Two-dimensional thin-layer chromatography (2D-TLC) can be used to analyze the cap structure of radiolabeled RNA.

Materials:

-

Internally radiolabeled capped RNA (e.g., with [α-³²P]GTP).

-

Nuclease P1.

-

Cellulose TLC plates.

-

TLC chambers.

-

Solvent A: Isobutyric acid / 0.5 M NH₄OH (5:3, v/v).

-

Solvent B: 0.1 M sodium phosphate buffer (pH 6.8) / ammonium sulfate / n-propanol (100:60:2, v/v/v).

-

Phosphorimager screen and scanner.

Procedure:

-

Digest the radiolabeled RNA with nuclease P1 to release the cap structure as m7GpppUp.

-

Spot the digest onto a cellulose TLC plate.

-

Develop the plate in the first dimension using Solvent A.

-

Air dry the plate completely.

-

Rotate the plate 90 degrees and develop in the second dimension using Solvent B.

-

Air dry the plate.

-

Expose the plate to a phosphorimager screen and visualize the spots. The position of the spots corresponding to the cap structure can be compared to known standards.

Cap-Analog Pull-Down Assay

This assay is used to identify proteins that bind to the m7G cap.

Materials:

-

m7GTP-agarose beads.

-

Control agarose beads.

-

Cell lysate.

-

Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40).

-

Wash buffer (binding buffer with lower detergent concentration).

-

Elution buffer (e.g., SDS-PAGE loading buffer or high salt buffer).

Procedure:

-

Equilibrate the m7GTP-agarose and control beads with binding buffer.

-

Incubate the cell lysate with the beads for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads several times with wash buffer to remove non-specific binders.

-

Elute the bound proteins using elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.

Visualizations

Cap-Dependent Translation Initiation Pathway

Caption: Cap-dependent translation initiation pathway.

Experimental Workflow for In Vitro Transcription

Caption: Workflow for co-transcriptional capping with this compound.

Conclusion

This compound is a valuable tool for the synthesis of capped mRNA for a variety of research and therapeutic applications. Its trinucleotide structure offers a reliable method for co-transcriptional capping. A thorough understanding of its function and the appropriate experimental procedures are essential for its effective use in generating high-quality, translationally active mRNA. As the field of mRNA technology continues to advance, the development and characterization of novel cap analogs like this compound will remain a critical area of research.

References

- 1. CAP-MAP: cap analysis protocol with minimal analyte processing, a rapid and sensitive approach to analysing mRNA cap structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beta-globin mRNAs capped with m7G, m2.7(2)G or m2.2.7(3)G differ in intrinsic translation efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. neb.com [neb.com]

The Role of m7GpppUpG in Cap-Dependent Translation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5' cap structure, a hallmark of eukaryotic messenger RNA (mRNA), is a critical determinant of mRNA fate, governing its stability, nuclear export, and, most notably, its translation into protein. The canonical cap structure consists of a 7-methylguanosine (m7G) linked to the first nucleotide of the mRNA transcript via a 5'-5' triphosphate bridge (m7GpppN). The identity of this first nucleotide (N) can influence the efficiency of translation initiation. This technical guide provides an in-depth examination of the role of a specific cap analog, m7GpppUpG, in the context of cap-dependent translation. We will delve into its interaction with the key cap-binding protein, eukaryotic initiation factor 4E (eIF4E), explore its impact on translation efficiency, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers in molecular biology, drug discovery, and mRNA therapeutics.

Introduction to Cap-Dependent Translation

Cap-dependent translation is the primary mechanism of protein synthesis in eukaryotes. The process is initiated by the recognition of the 5' m7G cap by the eukaryotic initiation factor 4E (eIF4E). eIF4E is a component of the eIF4F complex, which also includes the scaffolding protein eIF4G and the RNA helicase eIF4A. The binding of eIF4E to the cap structure is a rate-limiting step in translation initiation. Once bound, the eIF4F complex recruits the 43S preinitiation complex (containing the 40S ribosomal subunit, initiator tRNA, and other initiation factors) to the 5' end of the mRNA. The complex then scans the 5' untranslated region (UTR) until it encounters an AUG start codon, at which point the 60S ribosomal subunit joins to form the 80S ribosome, and protein synthesis commences.

The interaction between eIF4E and the m7G cap is highly specific. The 7-methylated guanine base is accommodated within a hydrophobic pocket of eIF4E, primarily through stacking interactions with two conserved tryptophan residues. The triphosphate linkage and the first few nucleotides of the mRNA also contribute to the binding affinity and specificity.

The this compound Cap Analog

The this compound dinucleotide is a synthetic cap analog where the first nucleotide of the nascent RNA chain is a uridine, followed by a guanosine. The presence of a uridine at this position can influence several aspects of mRNA metabolism, including its interaction with the translation machinery and its susceptibility to decapping enzymes.

Interaction with eIF4E

The binding affinity of eIF4E for different cap analogs is a key determinant of their ability to promote or inhibit translation. While extensive quantitative data exists for cap analogs with guanosine (m7GpppG) or adenosine (m7GpppA) as the first nucleotide, specific binding affinities for this compound are not as widely reported in the literature. However, studies on the inhibitory effects of various m7GpppN dinucleotides on in vitro translation have established a general trend for the influence of the second nucleotide. This research indicates that the inhibitory activity, which is directly related to eIF4E binding, follows the order G > C > U > A.[1] This suggests that this compound has a lower affinity for eIF4E compared to m7GpppG and m7GpppC, but a higher affinity than m7GpppA.

The structural basis for this preference lies in the interactions between the second nucleotide and the surface of eIF4E. While the primary recognition is for the m7G moiety, the second nucleotide can make transient contacts with the protein, influencing the overall stability of the complex.

Role in Translation Initiation

The efficiency of translation initiation can be modulated by the identity of the first transcribed nucleotide. mRNAs capped with this compound are competent for translation initiation. However, based on the binding affinity trend, it is anticipated that mRNAs capped with this compound would exhibit a lower translational efficiency compared to those capped with m7GpppG in a competitive cellular environment.

Susceptibility to Decapping Enzymes

mRNA turnover is a critical aspect of gene regulation, and the removal of the 5' cap by decapping enzymes is a key step in mRNA degradation. The primary scavenger decapping enzyme in eukaryotes is DcpS, which hydrolyzes the cap structure of short RNA fragments generated from 3'-to-5' exonucleolytic decay. The substrate specificity of DcpS is influenced by the nature of the cap analog. While specific studies on the hydrolysis of this compound by DcpS are limited, it is known that DcpS can hydrolyze various m7GpppN dinucleotides.

Quantitative Data

The following tables summarize key quantitative data for various cap analogs to provide a comparative context for the properties of this compound.

Table 1: eIF4E Binding Affinities for Various Cap Analogs

| Cap Analog | Dissociation Constant (Kd) (µM) | Association Constant (Kas) (106 M-1) | Method | Organism/System | Reference |

| m7GpppG | 0.1 - 0.4 | 2.5 - 10 | Fluorescence Titration | Murine/Human eIF4E | [2] |

| m7GpppA | ~0.8 | ~1.25 | Fluorescence Titration | Murine eIF4E | [2] |

| m7GpppU | Not explicitly reported | Not explicitly reported | - | - | - |

| m7GTP | 0.1 - 0.2 | 5 - 10 | Fluorescence Titration | Murine eIF4E | [2] |

| m7GDP | 0.2 - 0.5 | 2 - 5 | Fluorescence Titration | Murine eIF4E | [2] |

Table 2: Inhibition of Cap-Dependent Translation by Various Cap Analogs

| Cap Analog | Inhibition Constant (Ki) (µM) | In Vitro Translation System | Reference |

| m7GpppG | 10 - 30 | Rabbit Reticulocyte Lysate | |

| m7GpppA | 50 - 100 | Rabbit Reticulocyte Lysate | |

| m7GpppU | Not explicitly reported | - | - |

| m7GpppC | 20 - 50 | Rabbit Reticulocyte Lysate |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound and other cap analogs.

Synthesis of this compound

The chemical synthesis of this compound can be achieved through a multi-step process involving the synthesis of the individual nucleotide components and their subsequent coupling.

Materials:

-

Guanosine-5'-diphosphate (GDP)

-

Uridine-5'-monophosphate (UMP)

-

Dimethyl sulfate

-

Dicyclohexylcarbodiimide (DCC) or other coupling agents

-

Anhydrous pyridine or other suitable solvent

-

Ion-exchange chromatography resins (e.g., DEAE-Sephadex)

-

HPLC system for purification

Protocol:

-

Methylation of GDP to form m7GDP:

-

Dissolve GDP in an aqueous buffer at a slightly acidic pH.

-

Add dimethyl sulfate dropwise while maintaining the pH.

-

Monitor the reaction by HPLC until completion.

-

Purify the m7GDP product using ion-exchange chromatography.

-

-

Activation of UMP:

-

Activate UMP to a more reactive derivative, such as the morpholidate or imidazolide, using an appropriate coupling agent like DCC in an anhydrous solvent.

-

-

Coupling of m7GDP and activated UMP:

-

React the m7GDP with the activated UMP in an anhydrous solvent.

-

The reaction will form the 5'-5' triphosphate linkage.

-

-

Purification of this compound:

-

Purify the final product, this compound, from the reaction mixture using ion-exchange chromatography followed by reverse-phase HPLC.

-

Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.

-

In Vitro Translation Assay (Rabbit Reticulocyte Lysate)

This assay is used to determine the translational efficiency of mRNAs capped with this compound or to measure its inhibitory effect on the translation of a capped reporter mRNA.

Materials:

-

Rabbit Reticulocyte Lysate (nuclease-treated)

-

Amino acid mixture (minus methionine)

-

[35S]-Methionine

-

Reporter mRNA (e.g., Luciferase or CAT mRNA) with a 5' cap

-

This compound and other cap analogs

-

RNase-free water

-

SDS-PAGE gels and reagents

-

Phosphorimager or autoradiography film

Protocol for Inhibition Assay:

-

Reaction Setup:

-

On ice, prepare a master mix containing rabbit reticulocyte lysate, amino acid mixture (minus methionine), and RNase-free water.

-

In individual reaction tubes, add the desired concentration of this compound or other cap analog inhibitors. Include a no-inhibitor control.

-

Add the capped reporter mRNA to each tube.

-

Initiate the translation reaction by adding the master mix and [35S]-Methionine to each tube.

-

-

Incubation:

-

Incubate the reactions at 30°C for 60-90 minutes.

-

-

Analysis:

-

Stop the reactions by adding SDS-PAGE loading buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the translated proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled protein bands.

-

Quantify the band intensities to determine the extent of translation inhibition at different concentrations of the cap analog. The inhibition constant (Ki) can then be calculated.

-

eIF4E Binding Assay (Fluorescence Quenching)

This assay measures the binding affinity of eIF4E for this compound by monitoring the quenching of intrinsic tryptophan fluorescence of eIF4E upon ligand binding.

Materials:

-

Purified recombinant eIF4E

-

Binding buffer (e.g., 50 mM HEPES, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT, pH 7.5)

-

Concentrated stock solution of this compound

-

Fluorometer

Protocol:

-

Preparation:

-

Prepare a solution of eIF4E in the binding buffer at a known concentration (e.g., 0.1-1 µM).

-

Prepare a series of dilutions of the this compound stock solution.

-

-

Measurement:

-

Place the eIF4E solution in a quartz cuvette in the fluorometer.

-

Set the excitation wavelength to 280 nm and the emission wavelength to the maximum of eIF4E's fluorescence spectrum (typically around 340 nm).

-

Record the initial fluorescence intensity of the eIF4E solution.

-

Add small aliquots of the this compound solution to the cuvette, mixing thoroughly after each addition.

-

Record the fluorescence intensity after each addition until no further significant change is observed.

-

-

Data Analysis:

-

Correct the fluorescence readings for dilution effects.

-

Plot the change in fluorescence as a function of the this compound concentration.

-

Fit the data to a binding isotherm equation (e.g., the one-site binding model) to determine the dissociation constant (Kd).

-

Signaling Pathways and Experimental Workflows

The regulation of cap-dependent translation is intricately linked to cellular signaling pathways that converge on eIF4E and its binding partners.

Signaling Pathway for Cap-Dependent Translation Initiation

The PI3K/Akt/mTOR and Ras/MAPK pathways are two major signaling cascades that regulate cap-dependent translation. mTORC1 phosphorylates the eIF4E-binding proteins (4E-BPs), causing them to dissociate from eIF4E and allowing eIF4E to bind to eIF4G and initiate translation. The Ras/MAPK pathway can lead to the phosphorylation of eIF4E itself, which is thought to enhance its activity.

Caption: Signaling pathways regulating cap-dependent translation initiation.

Experimental Workflow for In Vitro Translation Inhibition Assay

The following diagram illustrates the workflow for assessing the inhibitory potential of this compound on cap-dependent translation.

Caption: Workflow for in vitro translation inhibition assay.

Conclusion and Future Directions

The this compound cap analog represents a valuable tool for dissecting the intricacies of cap-dependent translation. While it is a competent cap structure for initiating translation, its likely reduced affinity for eIF4E compared to the canonical m7GpppG highlights the modulatory role of the first transcribed nucleotide. The lack of extensive quantitative data for this compound underscores the need for further research to precisely define its binding kinetics and inhibitory potential. Such studies would not only enhance our fundamental understanding of translation initiation but also inform the design of novel mRNA-based therapeutics with tailored translational efficiencies. Future work should focus on systematic comparisons of a wide range of m7GpppN cap analogs to build a comprehensive picture of how the 5' end of mRNA fine-tunes protein synthesis. Furthermore, the development of high-resolution structures of eIF4E in complex with various cap analogs, including those containing uridine, will provide invaluable insights into the molecular basis of cap recognition.

References

Understanding trinucleotide cap analogs in RNA synthesis

An In-depth Technical Guide to Trinucleotide Cap Analogs in RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the 5' Cap

In the landscape of RNA therapeutics and vaccine development, the efficacy of a synthetic messenger RNA (mRNA) molecule is critically dependent on its structural integrity and its ability to mimic naturally occurring eukaryotic mRNA. A key modification that governs mRNA stability, translational efficiency, and immune response is the 5' cap.[] This structure, a 7-methylguanosine (m7G) linked to the first nucleotide of the mRNA via a 5'-5' triphosphate bridge, is essential for the molecule's life cycle.[2][3] It acts as a protective element, shielding the mRNA from degradation by exonucleases, and as a molecular passport for nuclear export and recognition by the ribosomal machinery to initiate protein synthesis.[2][3]

Furthermore, the methylation status of the first one or two nucleotides (termed Cap 1 and Cap 2, respectively) is crucial for evading the host's innate immune system, which can otherwise recognize the synthetic RNA as foreign. The challenge in in vitro transcription (IVT) has been to efficiently and accurately replicate this complex cap structure. Trinucleotide cap analogs have emerged as a groundbreaking solution, offering a streamlined and highly effective method for producing optimally capped mRNA. This guide provides a comprehensive overview of trinucleotide capping technology, its underlying mechanisms, quantitative comparisons to previous methods, and detailed protocols for its implementation.

The Evolution from Traditional Capping to Trinucleotide Analogs

The journey to perfect in vitro mRNA capping has seen several iterations, each with distinct advantages and limitations.

-

Post-Transcriptional (Enzymatic) Capping : This traditional method involves a multi-step enzymatic process after the initial IVT reaction. Using enzymes like Vaccinia Capping Enzyme (VCE), a Cap 0 structure is added, which can be further methylated to Cap 1. While effective, this approach adds significant time, complexity, and cost to the manufacturing process, requiring additional purification steps that can lead to sample loss and potential RNA degradation. The Moderna mRNA vaccine, for instance, utilized an enzymatic capping process.

-

Co-Transcriptional Capping with Dinucleotide Analogs (ARCA) : To simplify the process, co-transcriptional methods using dinucleotide cap analogs like m7GpppG and the Anti-Reverse Cap Analog (ARCA) were developed. ARCA contains a modification that prevents it from being incorporated in the incorrect orientation, a significant problem with the first-generation m7GpppG analog. However, ARCA-based methods have notable drawbacks. They produce a Cap 0 structure, which is less optimal for in vivo applications than Cap 1. Moreover, the cap analog must compete with GTP for initiation, requiring a skewed ratio of cap to GTP (typically 4:1), which significantly reduces the overall yield of full-length mRNA. Capping efficiencies for ARCA typically range from 70-80%.

Trinucleotide Cap Analogs: A Paradigm Shift in mRNA Synthesis

Trinucleotide cap analogs represent the latest generation of co-transcriptional capping technology, overcoming the primary limitations of their predecessors. These reagents are chemically synthesized trimers with the general structure m7G[5']ppp[5']NmpN'p, where 'Nm' is a 2'-O-methylated nucleotide.

Mechanism of Action

Unlike dinucleotide analogs that compete with NTPs, trinucleotide analogs act as primers for transcription by the T7 RNA polymerase. The polymerase recognizes the promoter sequence on the DNA template and directly initiates RNA synthesis by extending from the 3' end of the trinucleotide. This initiation mechanism eliminates the need to reduce GTP concentration in the reaction, leading to both higher capping efficiency and greater mRNA yields. Because the 2'-O-methyl group is already part of the analog, this one-pot reaction directly produces an optimal Cap 1 structure.

Diagram 1: Comparative workflows of mRNA capping methods.

Key Advantages

The adoption of trinucleotide capping, exemplified by technologies like CleanCap®, offers several quantifiable advantages:

-

High Capping Efficiency : Consistently achieves over 95% capping efficiency, ensuring a highly homogenous and active mRNA product.

-

Direct Generation of Cap 1 : The integrated 2'-O-methyl group yields the desired Cap 1 structure in a single reaction, which helps reduce the immunogenicity of the mRNA.

-

Increased mRNA Yield : By not requiring a reduced GTP concentration, IVT reactions produce significantly more mRNA—up to three times higher than with ARCA.

-

Streamlined Workflow : The "one-pot" nature of the reaction reduces the number of steps, overall manufacturing time, and costs compared to enzymatic methods.

-

Sequence Flexibility : Different trinucleotide analogs are available (e.g., CleanCap® AG, AU, GG) to accommodate various transcription initiation sequences, preserving native 5' ends for applications like self-amplifying RNAs.

Diagram 2: Mechanism of co-transcriptional capping with a trinucleotide analog.

Quantitative Data Presentation

The superiority of trinucleotide cap analogs is evident in direct quantitative comparisons with legacy methods.

Table 1: Comparison of Capping Methodologies

| Parameter | Post-Transcriptional (Enzymatic) | Co-Transcriptional (ARCA) | Co-Transcriptional (Trinucleotide) |

|---|---|---|---|

| Capping Efficiency | High (>95%) | Moderate (~70-80%) | Very High (>95%) |

| Final Cap Structure | Cap 1 | Cap 0 | Cap 1 |

| Process Complexity | High (Multi-step) | Low (One-pot) | Low (One-pot) |

| Relative mRNA Yield | High | Low (~1.5 mg/mL) | High (~4 mg/mL) |

| Relative Cost | High | Moderate | Lower than enzymatic |

Table 2: In Vivo Protein Expression Data synthesized from reported improvements. Actual values are construct and model-dependent.

| Capping Method | Relative Protein Expression (in vivo) | Notes |

|---|---|---|

| Uncapped | Very Low | Rapid degradation |

| ARCA (Cap 0) | Baseline (1x) | Cap 0 structure can be immunogenic and is expressed less efficiently. |

| Trinucleotide (Cap 1) | Significantly Higher (e.g., >2-6x vs ARCA) | Cap 1 structure enhances translation and reduces immune activation, leading to superior protein output. |

Role in Translation Initiation: The eIF4E Interaction

The primary function of the 5' cap is to recruit the translation initiation machinery. The cap structure is specifically recognized by the eukaryotic initiation factor 4E (eIF4E), which is a subunit of the eIF4F complex. The binding affinity of eIF4E to the cap is a rate-limiting step in translation. Trinucleotide analogs that produce a natural Cap 1 structure ensure high-affinity binding to eIF4E, promoting efficient ribosome assembly on the mRNA and robust protein synthesis. Modifications to the cap structure, such as those found in advanced trinucleotide analogs, can further modulate this binding affinity to enhance translational properties.

Diagram 3: The role of the 5' Cap and eIF4E in initiating translation.

Experimental Protocols

Protocol for Co-transcriptional Capping using a Trinucleotide Analog

This protocol provides a general methodology for synthesizing Cap 1 mRNA using a trinucleotide analog (e.g., CleanCap® AG). Reaction volumes and concentrations should be optimized based on the specific template and desired yield.

I. Materials and Reagents:

-

Linearized DNA template with a T7 promoter followed by an AG initiation sequence (1 µg)

-

Trinucleotide Cap Analog (e.g., CleanCap® Reagent AG, 4 mM)

-

T7 RNA Polymerase

-

NTP solution (ATP, UTP, CTP, GTP at specified concentrations)

-

Transcription Buffer (10x)

-

DNase I, RNase-free

-

Nuclease-free water

-

RNA purification kit or reagents (e.g., LiCl precipitation)

II. Procedure:

-

Reaction Setup : Thaw all reagents on ice. Assemble the reaction at room temperature in a nuclease-free tube in the following order to prevent precipitation:

-

Nuclease-free water (to a final volume of 20 µL)

-

10x Transcription Buffer (2 µL)

-

Trinucleotide Cap Analog

-

NTPs

-

Linearized DNA Template (1 µg)

-

T7 RNA Polymerase

-

-

Mixing : Gently mix the components by pipetting. Centrifuge briefly to collect the reaction at the bottom of the tube.

-

Incubation : Incubate the reaction at 37°C for 1-2 hours. Longer incubation times may increase yield but can also increase double-stranded RNA byproducts.

-

DNA Template Removal : Add 1 µL of DNase I to the reaction mixture. Mix gently and incubate for 15 minutes at 37°C.

-

RNA Purification : Purify the synthesized mRNA using a column-based kit or lithium chloride (LiCl) precipitation to remove enzymes, unincorporated nucleotides, and DNA fragments.

-

For LiCl Precipitation: Add an equal volume of 7.5 M LiCl, mix, and incubate at -20°C for at least 30 minutes. Centrifuge at >12,000 x g for 15 minutes at 4°C. Carefully discard the supernatant and wash the pellet with cold 70% ethanol. Air-dry the pellet and resuspend in nuclease-free water.

-

-

Quantification and Quality Control : Determine the concentration of the mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity and size of the transcript using denaturing agarose gel electrophoresis or capillary electrophoresis.

Protocol for Assessing Capping Efficiency by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a precise method to determine the ratio of capped to uncapped mRNA. This requires enzymatic digestion of the mRNA to release the 5' end for analysis.

I. Materials and Reagents:

-

Purified mRNA sample (~5-10 µg)

-

Nuclease P1

-

Bacterial Alkaline Phosphatase (BAP)

-

Digestion Buffer

-

LC-MS system with an appropriate column (e.g., C18)

II. Procedure:

-

Enzymatic Digestion : In a nuclease-free tube, combine the purified mRNA with Nuclease P1 and BAP in the appropriate digestion buffer.

-

Incubation : Incubate the reaction at 37°C for 1-2 hours to digest the mRNA into individual nucleotides and release the cap structure.

-

Sample Preparation : Terminate the reaction and prepare the sample for LC-MS analysis, typically involving filtration or dilution.

-

LC-MS Analysis : Inject the sample into the LC-MS system. The uncapped species (pppA) and the capped species (m7GpppAmG) will have different retention times and mass-to-charge ratios.

-

Data Analysis : Integrate the peak areas for both the capped and uncapped species. Calculate the capping efficiency using the formula: Capping Efficiency (%) = [Area(capped)] / ([Area(capped)] + [Area(uncapped)]) * 100

Conclusion and Future Outlook

Trinucleotide cap analogs have fundamentally improved the process of synthetic mRNA production. By enabling a highly efficient, one-pot co-transcriptional reaction that directly yields a biologically optimal Cap 1 structure, this technology has accelerated research and simplified the manufacturing of mRNA for vaccines and therapeutics. The Pfizer-BioNTech COVID-19 vaccine is a prominent example of a therapeutic product manufactured using a trinucleotide co-transcriptional capping process.

Ongoing innovations continue to refine cap analog chemistry, with novel modifications being explored to further enhance protein expression, modulate stability, and improve the overall potency of mRNA-based medicines. As the field of RNA therapeutics continues to expand into areas like gene editing, cancer immunotherapy, and protein replacement, the precision and efficiency afforded by trinucleotide capping technology will remain an indispensable tool for drug development professionals.

References

An In-depth Technical Guide to the m7GpppUpG Cap Analog: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5' cap structure is a critical modification of eukaryotic messenger RNA (mRNA), playing a pivotal role in its stability, transport, and translation. The synthetic trinucleotide cap analog, m7GpppUpG, serves as a valuable tool for the in vitro synthesis of capped RNA with a defined 5' sequence. This technical guide provides a comprehensive overview of the this compound structure, its chemical and physical properties, and its biological significance in cap-dependent translation. Detailed experimental protocols for its synthesis, incorporation into mRNA, and subsequent purification and analysis are provided, alongside a discussion of its stability. This document aims to be a valuable resource for researchers and professionals in the fields of molecular biology, drug development, and RNA therapeutics.

Introduction

The 5' cap is a unique structural feature of eukaryotic mRNA, consisting of a 7-methylguanosine (m7G) linked to the first nucleotide of the RNA chain via a 5'-5' triphosphate bridge.[1][2] This cap structure is essential for the efficient initiation of translation, protecting the mRNA from degradation by 5' exonucleases, and facilitating its transport from the nucleus to the cytoplasm.[3]

The this compound trinucleotide is a synthetic cap analog that mimics the natural 5' cap structure, where the first transcribed nucleotide is a uridine, followed by a guanosine. It is particularly useful for the in vitro transcription of mRNAs that are designed to start with the sequence 5'-UpG... . The incorporation of this compound during in vitro transcription ensures the production of correctly capped mRNAs with high translational efficiency.

This compound: Structure and Chemical Properties

The chemical structure of this compound consists of a 7-methylguanosine linked through a 5'-5' triphosphate bridge to a uridine, which is in turn linked to a guanosine via a standard 3'-5' phosphodiester bond.

Chemical and Physical Data

Quantitative data for this compound is summarized in the table below. Data for the closely related and more extensively studied m7GpppG is included for comparison.

| Property | This compound | m7GpppG | Reference |

| Chemical Formula | C30H40N12O26P4 | C21H29N10O18P3 | [4] |

| Molecular Weight | 1108.6 g/mol | 801.45 g/mol | [4] |

| 1H NMR Chemical Shifts (ppm) | Data not available. Expected to be similar to m7GpppG with additional signals for Uridine. | See detailed table below. | |

| 31P NMR Chemical Shifts (ppm) | Data not available. Expected to show characteristic triphosphate bridge signals. | See detailed table below. | |

| Mass Spectrometry | Data not available. Expected to show characteristic fragmentation patterns. | See detailed table below. | |

| eIF4E Binding Affinity (Kd) | Data not available. | ~0.1 - 1 µM |

Spectroscopic Data (m7GpppG as a reference)

Table 2.1: 1H NMR Chemical Shifts for m7GpppG in D2O

| Proton | Chemical Shift (ppm) |

| m7G H8 | ~8.9 |

| m7G H1' | ~5.9 |

| G H8 | ~7.9 |

| G H1' | ~5.8 |

| m7G CH3 | ~4.1 |

Table 2.2: 31P NMR Chemical Shifts for m7GpppG

| Phosphorus | Chemical Shift (ppm) | Multiplicity |

| Pγ | ~ -11.0 | t |

| Pα | ~ -11.5 | d |

| Pβ | ~ -22.5 | t |

Table 2.3: Expected Mass Spectrometry Fragmentation of m7GpppG

| Fragment Ion | m/z |

| [M-H]- | 800.1 |

| [m7GMP-H]- | 376.1 |

| [GMP-H]- | 362.1 |

| [m7Gpp-H]- | 536.0 |

| [Gpp-H]- | 522.0 |

Biological Role in Cap-Dependent Translation

The primary biological function of the m7G cap, and by extension this compound, is to mediate the initiation of cap-dependent translation. This process involves the recruitment of the ribosomal machinery to the 5' end of the mRNA.

Cap-Dependent Translation Initiation Pathway

The initiation of translation is a multi-step process involving several eukaryotic initiation factors (eIFs).

Experimental Protocols

Chemical Synthesis of this compound

The chemical synthesis of trinucleotide cap analogs like this compound is a complex multi-step process. A general strategy involves the synthesis of the dinucleotide UpG, followed by coupling with an activated m7GDP derivative.

Methodology:

-

Solid-Phase Synthesis of Dinucleotide (UpG):

-

A protected guanosine nucleoside is first attached to a solid support.

-

A protected uridine phosphoramidite is then coupled to the 5'-hydroxyl group of the guanosine on the solid support.

-

The protecting groups are removed, and the dinucleotide is cleaved from the solid support.

-

-

Activation of m7GDP:

-

7-methylguanosine-5'-diphosphate (m7GDP) is activated, for example, by reaction with carbonyldiimidazole to form the imidazolide derivative.

-

-

Coupling Reaction:

-

The 5'-phosphorylated UpG dinucleotide is reacted with the activated m7GDP in the presence of a catalyst, such as zinc chloride, in an anhydrous solvent like DMF.

-

-

Purification:

-

The final product, this compound, is purified by ion-exchange chromatography followed by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

In Vitro Transcription and Co-transcriptional Capping

This compound can be incorporated into mRNA during in vitro transcription (IVT).

Methodology:

-

Template Preparation: A linear DNA template containing a T7, SP6, or T3 promoter followed by the desired gene sequence is prepared. The first two nucleotides to be transcribed should be 5'-TG... to yield an mRNA starting with 5'-UpG...

-

IVT Reaction Setup: The reaction is assembled on ice in the following order:

-

Nuclease-free water

-

Transcription buffer (10X)

-

ATP, CTP, UTP solution

-

GTP solution (at a reduced concentration)

-

This compound solution (typically at a 4:1 ratio to GTP)

-

Linear DNA template

-

RNA polymerase (e.g., T7 RNA polymerase)

-

-

Incubation: The reaction is incubated at 37°C for 2-4 hours.

-

DNase Treatment: The DNA template is removed by adding DNase I and incubating for a further 15 minutes at 37°C.

-

Purification: The capped mRNA is purified using lithium chloride precipitation or a column-based purification kit.

Purification and Analysis of Capped mRNA

Methodology:

-

HPLC Purification:

-

The crude IVT reaction mixture can be purified by ion-pair reverse-phase HPLC.

-

A C18 column is typically used with a mobile phase gradient of acetonitrile in a triethylammonium acetate (TEAA) buffer.

-

The capped mRNA will have a different retention time compared to uncapped transcripts and unincorporated nucleotides.

-

-

Quality Control:

-

Agarose Gel Electrophoresis: The integrity and size of the mRNA are assessed on a denaturing agarose gel.

-

Spectrophotometry: The concentration and purity of the mRNA are determined by measuring the absorbance at 260 nm and the A260/A280 ratio.

-

Mass Spectrometry: The presence of the cap can be confirmed by mass spectrometry analysis of the intact mRNA or of fragments generated by enzymatic digestion.

-

Stability and Handling

The stability of this compound and mRNAs capped with this analog is crucial for their biological activity.

Factors Affecting Stability

-

pH: RNA is susceptible to hydrolysis, particularly at alkaline pH. It is recommended to store this compound and capped mRNA in a slightly acidic buffer (pH 6.0-7.0).

-

Temperature: For long-term storage, this compound should be stored at -20°C or below. Capped mRNA is best stored at -80°C. Repeated freeze-thaw cycles should be avoided.

-

Enzymatic Degradation: The m7G cap is a target for decapping enzymes like Dcp1/Dcp2 and DcpS. The stability of capped mRNA in cellular environments is influenced by the activity of these enzymes.

Storage Recommendations

| Compound | Storage Condition | Duration |

| This compound (powder) | -20°C | Up to 3 years |

| This compound (in solvent) | -80°C | Up to 1 year |

| Capped mRNA | -80°C | Long-term |

Conclusion

The this compound trinucleotide cap analog is an indispensable tool for the synthesis of functionally active capped mRNAs in vitro. Its structure and chemical properties are designed to mimic the natural 5' cap, ensuring efficient translation and enhanced stability of the resulting mRNA. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their workflows, ultimately advancing the fields of RNA biology and therapeutics. Further research into the specific biophysical properties of this compound and other trinucleotide cap analogs will continue to refine their application and impact.

References

- 1. 1H-NMR studies on association of mRNA cap-analogues with tryptophan-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of mRNA cap analogs containing phosphorothioate substitutions that bind tightly to eIF4E and are resistant to the decapping pyrophosphatase DcpS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cap analogs modified with 1,2-dithiodiphosphate moiety protect mRNA from decapping and enhance its translational potential - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the m7GpppUpG Cap in Initiating Eukaryotic Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the intricate mechanism by which the 5' cap structure, specifically m7GpppUpG, orchestrates the initiation of protein synthesis in eukaryotes. A thorough understanding of this process is paramount for research in cellular regulation and for the development of novel therapeutics targeting translation.

Core Mechanism of Cap-Dependent Translation Initiation

Eukaryotic translation initiation is a multi-step, highly regulated process that commences with the recognition of the 7-methylguanosine (m7G) cap at the 5' end of messenger RNA (mRNA). This recognition is primarily mediated by the eukaryotic initiation factor 4E (eIF4E), a key protein that acts as the cap-binding subunit of the eIF4F complex.[1][2][3] The canonical model of cap-dependent initiation involves the assembly of the 43S pre-initiation complex (PIC), which includes the 40S ribosomal subunit, initiator tRNA (Met-tRNAi), and several initiation factors (eIFs 1, 1A, 2, 3, and 5).[4][5]

The eIF4F complex, a heterotrimeric protein complex composed of eIF4E, the scaffolding protein eIF4G, and the RNA helicase eIF4A, binds to the mRNA's 5' cap. This interaction is a critical rate-limiting step in translation. eIF4G serves as a molecular bridge, interacting with both eIF4E at the cap and the eIF3 component of the 43S PIC, thereby recruiting the ribosomal machinery to the mRNA. The RNA helicase activity of eIF4A, stimulated by eIF4B, then unwinds the secondary structure in the 5' untranslated region (UTR) of the mRNA, facilitating the scanning of the 43S PIC to locate the start codon (typically AUG).

The Influence of the Cap-Proximal Dinucleotide: this compound

While the m7G moiety is the primary recognition element for eIF4E, the identity of the first few nucleotides immediately downstream of the cap can significantly influence the efficiency of translation initiation. The specific sequence this compound places a uridine (U) as the first transcribed nucleotide.

Studies have demonstrated that the binding affinity of eIF4E for capped mRNA can vary depending on the identity of the first nucleotide. This suggests that the cap-proximal sequence contributes to the overall stability of the eIF4E-mRNA interaction, thereby modulating the rate of translation initiation. While direct binding data for a "UpG" start is not extensively reported, data for other initiating nucleotides provide valuable insights. For instance, mRNAs with a 5' terminal pyrimidine, such as cytosine (C) or uridine (U), which are characteristic of Terminal Oligo-Pyrimidine (TOP) mRNAs, often exhibit lower binding affinity for eIF4E compared to those starting with a purine (A or G). This differential affinity can lead to the regulation of specific classes of mRNAs under varying cellular conditions, such as energy stress.

Quantitative Analysis of eIF4E Binding Affinity

The binding affinity of eIF4E to various cap structures and capped oligonucleotides has been quantified using techniques such as fluorescence titration and filter-binding assays. The equilibrium dissociation constant (Kd) is a common metric used to represent this affinity, with a lower Kd value indicating a stronger interaction.

| Ligand | Method | Kd (nM) | Reference |

| m7GpppG (cap analog) | Fluorescence Titration | 561 | |

| Capped RNA oligo (CCU...) | Fluorescence Titration | Significantly higher than ACU/GCU | |

| Capped RNA oligo (ACU...) | Fluorescence Titration | Lower than CCU... | |

| Capped RNA oligo (GCU...) | Fluorescence Titration | Lower than CCU... | |

| m7GTP | Fluorescence Titration | ~90 | |

| m7GpppG | Fluorescence Titration | 270 | |

| m7GpppG | Fluorescence Titration | 30-fold higher affinity than 4EHP |

This table summarizes representative quantitative data on the binding affinity of eIF4E for different cap analogs and capped RNA oligonucleotides. The exact Kd values can vary depending on experimental conditions.

Experimental Protocols

In Vitro Translation using Rabbit Reticulocyte Lysate

This assay assesses the translational efficiency of a given mRNA in a cell-free system.

Methodology:

-

Preparation of Reaction Mixture: Thaw rabbit reticulocyte lysate and other reaction components (amino acid mixture, radiolabeled methionine, buffers) on ice.

-

Assembly: In a microfuge tube, combine the rabbit reticulocyte lysate, amino acid mixture without methionine, [35S]-methionine, and the mRNA transcript of interest (e.g., one capped with this compound).

-

Incubation: Incubate the reaction mixture at 30°C for 60-90 minutes to allow for protein synthesis.

-

Analysis: Stop the reaction by adding SDS-PAGE loading buffer. The newly synthesized, radiolabeled proteins are then separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and visualized by autoradiography. The intensity of the protein band corresponds to the translational efficiency of the mRNA.

Filter-Binding Assay for eIF4E-mRNA Interaction

This technique is used to quantify the binding affinity between a protein (eIF4E) and a radiolabeled RNA molecule.

Methodology:

-

RNA Labeling: The RNA oligonucleotide (e.g., with a 5' this compound cap) is radiolabeled, typically with 32P.

-

Binding Reaction: A constant, low concentration of the radiolabeled RNA is incubated with varying concentrations of purified eIF4E protein in a suitable binding buffer. The reactions are allowed to reach equilibrium.

-

Filtration: The reaction mixtures are passed through a nitrocellulose membrane under vacuum. Proteins and protein-RNA complexes are retained on the filter, while unbound RNA passes through.

-

Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter or phosphorimager.

-

Data Analysis: The fraction of bound RNA is plotted against the protein concentration, and the data are fitted to a binding isotherm to determine the equilibrium dissociation constant (Kd).

Toeprinting Assay

This assay identifies the position of the ribosome on the mRNA, providing insights into the formation of the translation initiation complex.

Methodology:

-

Initiation Complex Formation: The mRNA of interest is incubated with purified 40S ribosomal subunits, initiator tRNA, and initiation factors in a buffer that supports the formation of the 48S initiation complex.

-

Primer Annealing: A DNA primer, complementary to a sequence downstream of the start codon, is annealed to the mRNA.

-

Reverse Transcription: Reverse transcriptase is added to the reaction. The enzyme synthesizes a complementary DNA (cDNA) strand, extending from the primer.

-

Toeprint Generation: The reverse transcriptase is physically blocked by the assembled ribosome, leading to the termination of cDNA synthesis. This results in a truncated cDNA product, the "toeprint."

-

Analysis: The length of the toeprint fragment is determined by denaturing polyacrylamide gel electrophoresis. The position of the toeprint reveals the precise location of the leading edge of the ribosome on the mRNA.

Signaling Pathways and Logical Relationships

Cap-Dependent Translation Initiation Pathway

Caption: Overview of the cap-dependent translation initiation pathway.

Regulation of eIF4E by the mTOR Signaling Pathway

Caption: Regulation of eIF4E activity by the mTOR signaling pathway.

Experimental Workflow for Toeprinting Assay

Caption: A simplified workflow of a toeprinting assay experiment.

References

- 1. The cap-binding translation initiation factor, eIF4E, binds a pseudoknot in a viral cap-independent translation element - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinct Features of Cap Binding by eIF4E1b Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure of a human 48S translational initiation complex - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of 5' Cap Structures in mRNA Function and Therapeutics: A Technical Guide to Cap 0 and Cap 1

Abstract: The 5' cap is a defining feature of eukaryotic messenger RNA (mRNA), essential for its regulation, stability, and translation. This modification involves a 7-methylguanosine (m7G) linked to the first nucleotide of the mRNA transcript via a 5'-5' triphosphate bridge. The simplest form of this structure is known as Cap 0. In higher eukaryotes, this structure is further modified by 2'-O-methylation of the first nucleotide, creating the Cap 1 structure. This technical guide provides an in-depth exploration of the structural differences between Cap 0 and Cap 1 and elucidates the profound functional consequences of this single methylation event. We will detail the critical role of the Cap 1 structure in evading innate immune recognition, enhancing translational efficiency, and improving mRNA stability, which are paramount considerations for the design and development of mRNA-based vaccines and therapeutics. This document summarizes key quantitative data, outlines experimental methodologies for cap synthesis and analysis, and provides visual diagrams of the core biological pathways and laboratory workflows involved.

Introduction to mRNA Capping

Capping is the first post-transcriptional modification that occurs on nascent RNA polymerase II transcripts in eukaryotes.[1] This process is crucial for the entire lifecycle of an mRNA molecule. The cap structure serves multiple essential functions:

-

Protection from Degradation: The cap blocks the 5' end of the mRNA, protecting it from degradation by 5' exonucleases, thereby increasing the transcript's half-life.[][3]

-

Nuclear Export: The cap is recognized by the cap-binding complex (CBC), which facilitates the export of the mRNA from the nucleus to the cytoplasm where translation occurs.[1][]

-

Translation Initiation: In the cytoplasm, the cap is bound by the eukaryotic translation initiation factor 4E (eIF4E), a key component of the eIF4F complex. This interaction is a rate-limiting step for cap-dependent translation, recruiting the ribosomal machinery to the mRNA to initiate protein synthesis.

The Structural Distinction: Cap 0 vs. Cap 1

The fundamental difference between Cap 0 and Cap 1 lies in a single methylation event on the ribose of the first nucleotide.

-

Cap 0 (m7GpppN): This is the foundational cap structure, consisting of a 7-methylguanosine linked to the first nucleotide (N) of the mRNA chain.

-

Cap 1 (m7GpppNm): In higher eukaryotes, the Cap 0 structure is enzymatically converted to a Cap 1 structure by the addition of a methyl group at the 2'-hydroxyl (2'-O) position of the first nucleotide's ribose sugar.

This seemingly minor structural alteration has significant biological implications, particularly in the context of the innate immune system.

References

m7GpppUpG: A Trinucleotide Cap Analog for Eukaryotic mRNA Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5' cap structure, a hallmark of eukaryotic messenger RNA (mRNA), is a critical determinant of mRNA fate, influencing its stability, nuclear export, and translation efficiency. The cap, a 7-methylguanosine (m7G) linked to the first nucleotide of the mRNA via a 5'-5' triphosphate bridge, serves as a binding platform for a host of proteins that regulate these processes.[1][2][3] The trinucleotide cap analog, m7GpppUpG, is a valuable tool for the in vitro synthesis of capped mRNA, enabling researchers to investigate the intricate mechanisms of eukaryotic gene expression and to develop novel RNA-based therapeutics. This guide provides a comprehensive overview of this compound, including its core functions, quantitative data on its interactions, detailed experimental protocols for its application, and visualizations of relevant biological pathways and workflows.

Core Concepts: The Role of the 5' Cap in mRNA Metabolism

The 5' cap orchestrates several key events in the life of an mRNA molecule:

-

Protection from Degradation: The cap structure shields the mRNA from exonucleolytic degradation by 5' to 3' exonucleases, thereby increasing its half-life.[4][5]

-

Nuclear Export: The cap is recognized by the cap-binding complex (CBC) in the nucleus, which facilitates the export of mature mRNA to the cytoplasm.

-

Translation Initiation: In the cytoplasm, the cap is bound by the eukaryotic initiation factor 4E (eIF4E), a key component of the eIF4F complex. This interaction is a rate-limiting step in cap-dependent translation initiation, recruiting the ribosomal machinery to the mRNA to begin protein synthesis.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the function of the 5' cap and the enzymes that interact with it. While specific data for this compound is limited in the literature, the values presented for closely related cap analogs such as m7GpppG and m7GpppA provide a strong basis for estimating its performance. The identity of the first transcribed nucleotide has been shown to have a minor effect on the binding affinity of eIF4E to the cap structure.

Table 1: Binding Affinities of eIF4E for Cap Analogs

| Cap Analog | Organism/System | KD (μM) | Method |

| m7GpppG | Schistosome | 0.27 | Fluorescence Titration |

| m7GpppG | Murine | 0.14 | Fluorescence Titration |

| m7GpppG | Human | 0.10 | Fluorescence Titration |

| m2,2,7GpppG | Schistosome | 1.27 | Fluorescence Titration |

Data extrapolated from studies on m7GpppG and other cap analogs.

Table 2: Kinetic Parameters for DcpS Scavenger Decapping Enzyme

| Substrate | Organism | Km (μM) | Vmax (relative units) | Vmax/Km |

| m7GpppG | C. elegans | 1.4 ± 0.2 | 1.00 | 0.71 |

| et7GpppG | C. elegans | 1.5 ± 0.3 | 0.95 | 0.63 |

| bn7GpppG | C. elegans | 1.6 ± 0.2 | 0.98 | 0.61 |

Data from studies on various dinucleotide cap analogs with C. elegans DcpS. The scavenger decapping enzyme DcpS hydrolyzes the cap structure of short mRNA fragments generated during 3' to 5' decay.

Signaling Pathways Regulating Cap-Dependent Translation

Cap-dependent translation is tightly regulated by intricate signaling pathways that respond to various cellular cues, such as growth factors, nutrients, and stress. The mTOR and MAPK pathways are central to this regulation, converging on the cap-binding protein eIF4E.

Caption: Regulation of cap-dependent translation by mTOR and MAPK signaling pathways.

Experimental Protocols

This compound is primarily used as a cap analog in the co-transcriptional synthesis of capped mRNA. The following protocols provide a general framework for its application in common molecular biology workflows.

In Vitro Transcription with Co-transcriptional Capping

This protocol describes the synthesis of 5'-capped mRNA using this compound in a single in vitro transcription reaction.

References

- 1. Signaling Pathways Involved in the Regulation of mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic and Kinetic Analysis of the DcpS Scavenger Decapping Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Insights into Parasite eIF4E Binding Specificity for m7G and m2,2,7G mRNA Caps - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mRNA cap regulation in mammalian cell function and fate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Basic Principles of Co-transcriptional Capping with m7GpppUpG

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of co-transcriptional capping of messenger RNA (mRNA) with a specific focus on the incorporation of the m7GpppUpG cap analog. This document delves into the core biochemical mechanisms, presents quantitative data for key enzymatic reactions, offers detailed experimental protocols for in vitro synthesis and analysis, and provides visual representations of the critical pathways and workflows involved.

Core Principles of Co-transcriptional Capping

The 5' cap is a crucial modification of eukaryotic mRNA that is essential for its stability, efficient splicing, nuclear export, and translation initiation.[1] This structure consists of a 7-methylguanosine (m7G) linked to the first nucleotide of the mRNA chain via a unique 5'-5' triphosphate bridge. Co-transcriptional capping is the process where this cap structure is added to the nascent RNA transcript while it is being synthesized by RNA polymerase II.[1]

The enzymatic synthesis of the natural Cap-0 structure involves three sequential enzymatic reactions:

-

RNA Triphosphatase (RTPase): This enzyme removes the γ-phosphate from the 5'-triphosphate end of the nascent pre-mRNA.[2]

-

RNA Guanylyltransferase (GTase): This enzyme transfers a guanosine monophosphate (GMP) moiety from a GTP molecule to the 5'-diphosphate end of the RNA, forming a GpppN-RNA structure.[2]

-

RNA (guanine-N7)-methyltransferase (N7MTase): This enzyme catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the N7 position of the guanine cap, creating the final m7GpppN-RNA Cap-0 structure.[2]

In the context of in vitro transcription (IVT) for the production of synthetic mRNA for therapeutic or research purposes, co-transcriptional capping is often achieved by including a cap analog in the transcription reaction. The cap analog, such as m7GpppG or its derivatives, competes with GTP for initiation of transcription by the RNA polymerase (e.g., T7, SP6, or T3). When the cap analog is incorporated, it provides the pre-formed cap structure at the 5' end of the mRNA.

Quantitative Data in Co-transcriptional Capping

The efficiency of co-transcriptional capping and the overall yield of the final mRNA product are influenced by several factors, including the choice of capping enzyme or cap analog, the ratio of cap analog to GTP, and the reaction temperature.

Table 1: Kinetic Parameters of Key Capping Enzymes

This table summarizes the available kinetic parameters for some of the key enzymes involved in the capping process. Note that these values can vary depending on the specific enzyme source, substrate, and reaction conditions.

| Enzyme | Organism/Source | Substrate | Km (µM) | Vmax or kcat | Reference |

| RNA Triphosphatase | Paramecium bursaria Chlorella virus 1 | ATP | 7 | 1.5 s-1 (Vmax) | |

| RNA Guanylyltransferase (RNMT-RAM complex) | Human | Cap | 3.2 | 0.04 µM/min (Vmax) | |

| RNA Guanylyltransferase (RNMT-RAM complex) | Human | SAM | 1.6 | 0.04 µM/min (Vmax) | |

| RNA (guanine-N7)-methyltransferase (RNMT) | Human | RNA | 0.016 - 2 | - | |

| RNA (guanine-N7)-methyltransferase (RNMT) | Human | SAM | 0.012 - 1.5 | - | |

| Vaccinia Capping Enzyme (VCE) | Vaccinia Virus | - | - | 16 RNA substrates/minute |

Table 2: Comparison of Capping Efficiency and Yield for Different Co-transcriptional Capping Methods

This table provides a comparative overview of different co-transcriptional capping strategies, highlighting their typical capping efficiencies and impact on mRNA yield.

| Capping Method | Cap Analog | Typical Capping Efficiency | Relative mRNA Yield | Key Features | References |

| Standard Co-transcriptional | m7GpppG | ~70% | Lower | Can be incorporated in both correct and reverse orientations. Requires a high cap analog to GTP ratio (e.g., 4:1). | |

| Anti-Reverse Cap Analog (ARCA) | m7(3'-O-Me)GpppG | 70-80% | Lower | Methylation at the 3' position of the m7G prevents reverse incorporation. Still requires a high cap-to-GTP ratio. | |

| CleanCap® Reagent AG | Trinucleotide (m7G(5')ppp(5')AmG) | >95% | Higher | Does not require a reduced GTP concentration, leading to higher yields. Directly produces a Cap-1 structure. | |

| Enzymatic Co-transcriptional (FCE::T7RNAP fusion) | - | up to 98% | Variable (can be lower than T7 RNAP alone) | A fusion protein of Faustovirus capping enzyme and T7 RNA polymerase. One-pot reaction. |

Table 3: Effect of Reaction Temperature on Co-transcriptional Capping

Reaction temperature can influence both the capping efficiency and the overall yield of the in vitro transcription reaction. The optimal temperature can vary depending on the specific RNA sequence and the enzymes used.

| Capping System | Transcript | Temperature (°C) | Capping Efficiency (%) | Relative mRNA Yield (µg/µL) | Reference |

| FCE::T7RNAP fusion | mRNA-1273* (4.1 kb) | 37 | ~95 (Cap-1) | ~0.5 | |

| FCE::T7RNAP fusion | mRNA-1273* (4.1 kb) | 45 | ~98 (Cap-1) | ~0.5 | |

| FCE::T7RNAP fusion | FLuc 5'UTR | 37 | ~30 (Cap-1) | - | |

| FCE::T7RNAP fusion | FLuc 5'UTR | 45 | ~90 (Cap-1) | - | |

| Faustovirus Capping Enzyme (FCE) | 20-mer ppp-RNA | 15-60 | Broad activity range | - | |

| Vaccinia Capping Enzyme (VCE) | 20-mer ppp-RNA | 15-60 | More limited temperature range than FCE | - |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the co-transcriptional synthesis and analysis of capped mRNA.

Protocol for Co-transcriptional Capping using a Cap Analog

This protocol describes a general procedure for in vitro transcription incorporating a cap analog.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

10X Transcription Buffer

-

NTPs (ATP, CTP, UTP, GTP)

-

Cap Analog (e.g., m7GpppG, ARCA, or CleanCap®)

-

RNase Inhibitor

-

Nuclease-free water

-

DNase I (RNase-free)

-

RNA purification kit

Procedure:

-

Reaction Setup: Thaw all components on ice. Assemble the reaction at room temperature in the following order in a nuclease-free microfuge tube:

-

Nuclease-free water: to a final volume of 20 µL

-

10X Transcription Buffer: 2 µL

-

ATP, CTP, UTP (100 mM each): 2 µL of each

-

GTP (100 mM): 0.5 µL (for a 4:1 cap:GTP ratio with m7GpppG)

-

Cap Analog (e.g., 40 mM m7GpppG): 4 µL

-

Linearized DNA template: 1 µg

-

RNase Inhibitor: 1 µL

-

T7 RNA Polymerase: 2 µL

-

-

Incubation: Mix the components gently by pipetting up and down. Centrifuge briefly to collect the reaction at the bottom of the tube. Incubate at 37°C for 2 hours.

-

DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.

-

RNA Purification: Purify the synthesized capped mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.

-

Quantification and Quality Control: Determine the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the transcript by denaturing agarose gel electrophoresis.

Protocol for Ribozyme Cleavage Assay to Determine Capping Efficiency

This assay provides a method to quantify the percentage of capped mRNA in a sample.

Materials:

-

Purified mRNA sample

-

Designed Ribozyme (Rz) specific to the 5' end of the mRNA

-

10X Rz Cleavage Buffer (containing MgCl2)

-

Nuclease-free water

-

RNA loading dye

-

Denaturing polyacrylamide gel (e.g., 15-20%)

-

Gel running buffer

-

Staining solution (e.g., SYBR Gold)

Procedure:

-

Annealing: In a nuclease-free tube, mix the purified mRNA (e.g., 1 µg) and the ribozyme in a 1:1 to 1:10 molar ratio in nuclease-free water. Heat the mixture to 95°C for 2 minutes and then cool slowly to room temperature to allow for annealing.

-

Cleavage Reaction: Add 10X Rz Cleavage Buffer to the annealed mixture to a final concentration of 1X. Incubate at 37°C for 1-2 hours.

-

Sample Preparation for Electrophoresis: Add an equal volume of RNA loading dye to the cleavage reaction. Heat at 70°C for 5 minutes to denature the RNA fragments.

-

Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Run the gel according to the manufacturer's instructions until the small cleavage products have migrated sufficiently.

-

Visualization and Quantification: Stain the gel with a suitable fluorescent dye. Visualize the gel using an appropriate imager. Two bands corresponding to the capped and uncapped 5' cleavage products should be visible. The capping efficiency can be calculated by densitometry using the following formula:

-

Capping Efficiency (%) = [Intensity of Capped Fragment / (Intensity of Capped Fragment + Intensity of Uncapped Fragment)] x 100

-

Protocol for HPLC Analysis of Capping Efficiency

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of capping efficiency.

Materials:

-

Purified mRNA sample

-

RNase H

-

DNA probe complementary to the 5' end of the mRNA

-

Nuclease-free water

-

HPLC system with a suitable column (e.g., C18)

-

Mobile Phase A (e.g., 0.1 M Triethylammonium Acetate (TEAA), pH 7.0)

-

Mobile Phase B (e.g., 0.1 M TEAA in 25% Acetonitrile)

Procedure:

-

RNase H Digestion:

-

In a nuclease-free tube, combine 5-10 µg of purified mRNA with a 2-fold molar excess of the DNA probe in nuclease-free water.

-

Heat at 85°C for 5 minutes and then cool slowly to room temperature to anneal the probe.

-

Add RNase H and incubate at 37°C for 30 minutes.

-

-

HPLC Analysis:

-

Inject the digested sample onto the HPLC system.

-

Separate the fragments using a gradient of Mobile Phase B.

-

Detect the fragments by UV absorbance at 260 nm.

-

-

Data Analysis:

-

Identify the peaks corresponding to the capped and uncapped 5' fragments based on their retention times (which can be determined using standards).

-

Calculate the capping efficiency by comparing the peak areas of the capped and uncapped fragments:

-

Capping Efficiency (%) = [Area of Capped Peak / (Area of Capped Peak + Area of Uncapped Peak)] x 100

-

-

Mandatory Visualizations

Co-transcriptional Capping Pathway

Caption: Co-transcriptional capping workflow using a cap analog during in vitro transcription.

Experimental Workflow for In Vitro Capping and Analysis

Caption: Workflow for synthesis and analysis of co-transcriptionally capped mRNA.

Logical Relationship of Cap-Dependent Translation Initiation

Caption: Key steps in the initiation of cap-dependent translation.

References

Methodological & Application

Application Notes and Protocols for the Use of m7GpppUpG in In Vitro Transcription Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the production of synthetic mRNA for therapeutic and research applications, the presence of a 5' cap structure is critical for ensuring transcript stability, efficient translation, and reduced immunogenicity. Co-transcriptional capping, the process of incorporating a cap analog during in vitro transcription (IVT), is a widely used method to generate capped mRNA. This document provides detailed application notes and protocols for the use of the trinucleotide cap analog, m7GpppUpG, in in vitro transcription reactions.

This compound is a trinucleotide cap analog that can be incorporated at the 5' end of an mRNA transcript by RNA polymerase, initiating transcription with the sequence GpUpG. As a trinucleotide, it offers advantages over traditional dinucleotide cap analogs by promoting the formation of a Cap-1 structure when the first transcribed nucleotide is 2'-O-methylated, which further enhances translational efficiency and reduces innate immune responses.

Principle of Co-transcriptional Capping with this compound

During in vitro transcription, T7, SP6, or T3 RNA polymerase synthesizes RNA from a DNA template. When this compound is included in the reaction mixture, the polymerase can initiate transcription by incorporating this cap analog, resulting in a 5'-capped mRNA. For efficient incorporation of this compound, the DNA template should be designed such that the transcription start site (TSS) corresponds to a 'G' nucleotide. The polymerase will then utilize the this compound as the initiating substrate, followed by the elongation of the RNA chain. A crucial aspect of co-transcriptional capping is the competition between the cap analog and GTP for initiation. To maximize the incorporation of the cap analog, the concentration of GTP in the reaction is typically reduced.

Quantitative Data Summary

The selection of a cap analog significantly impacts the efficiency of in vitro transcription and the functional properties of the resulting mRNA. The following tables summarize the performance of this compound in comparison to other commonly used cap analogs.

Table 1: Comparison of Capping Efficiency and Transcript Yield for Various Cap Analogs

| Cap Analog | Capping Efficiency (%) | Relative mRNA Yield | Resulting Cap Structure | Reference |

| m7GpppG (Standard Dinucleotide) | ~69% | Baseline | Cap-0 | [1] |

| ARCA (Anti-Reverse Cap Analog) | ~98% | Lower than standard IVT | Cap-0 | [1] |

| This compound (Trinucleotide) | Not explicitly stated, but trinucleotides generally have high efficiency | Higher than ARCA | Cap-0/Cap-1* | [1] |

| CleanCap® AG (Trinucleotide) | >95% | Higher than ARCA | Cap-1 | [2] |

Note: The formation of a Cap-1 structure with this compound is dependent on subsequent enzymatic 2'-O-methylation of the first transcribed nucleotide.

Table 2: Comparison of Relative Translational Efficiency of mRNAs Capped with Various Analogs

| Cap Analog | Relative Translational Efficiency (Normalized to m7GpppG) | Cell-Free/Cell-Based System | Reference |

| m7GpppG (Standard Dinucleotide) | 1.00 | Rabbit Reticulocyte Lysate | [3] |

| ARCA | ~2.3 - 2.6 | Rabbit Reticulocyte Lysate | |

| This compound | 1.01 | Not specified | |

| m7GpppUmpG (2'-O-methylated Uridine) | 3.47 | Not specified |

Experimental Protocols

DNA Template Preparation

Successful in vitro transcription begins with a high-quality, linear DNA template.

-

Template Design: The DNA template must contain a T7, SP6, or T3 promoter sequence upstream of the desired transcript sequence. For optimal initiation with this compound, the first nucleotide of the transcript should be a guanosine (G).

-

Linearization: The plasmid DNA should be linearized by a restriction enzyme that cuts downstream of the coding sequence. This ensures the production of run-off transcripts of a defined length.

-

Purification: The linearized DNA template must be purified to remove proteins, salts, and other contaminants. Phenol:chloroform extraction followed by ethanol precipitation or the use of a commercial DNA purification kit is recommended. The final DNA pellet should be resuspended in nuclease-free water.

In Vitro Transcription Reaction with this compound

This protocol is optimized for a 20 µL reaction. Reactions can be scaled up as needed. All reagents should be kept on ice, and the reaction should be assembled at room temperature to prevent precipitation of the DNA template by spermidine in the reaction buffer.

Reaction Components:

| Component | Volume | Final Concentration |

| Nuclease-Free Water | to 20 µL | - |

| 10X Transcription Buffer | 2 µL | 1X |

| ATP (100 mM) | 2 µL | 10 mM |

| CTP (100 mM) | 2 µL | 10 mM |

| UTP (100 mM) | 2 µL | 10 mM |

| GTP (25 mM) | 1.5 µL | 1.875 mM |

| This compound (25 mM) | 3 µL | 3.75 mM |

| Linearized DNA Template (1 µg/µL) | 1 µL | 50 ng/µL |

| T7 RNA Polymerase Mix | 2 µL | - |

| RNase Inhibitor (optional) | 0.5 µL | 20 units |

| Total Volume | 20 µL |

Procedure:

-

Thaw all reagents on ice.

-

At room temperature, assemble the reaction in a nuclease-free microcentrifuge tube in the following order:

-

Nuclease-Free Water

-

10X Transcription Buffer

-

NTPs (ATP, CTP, UTP)

-

GTP

-

This compound

-

Linearized DNA Template

-

T7 RNA Polymerase Mix